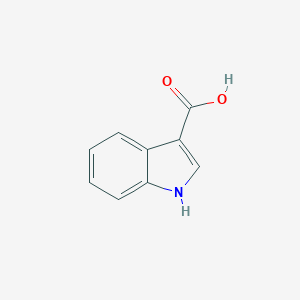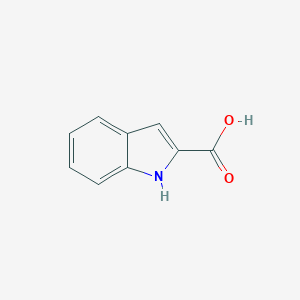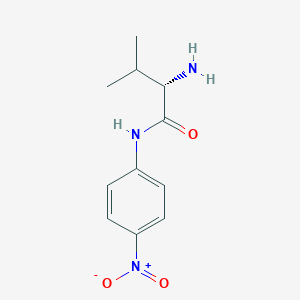
DL-tert-Leucine
Descripción general
Descripción
DL-tert-Leucine: is a non-proteinogenic chiral amino acid with the molecular formula C6H13NO2. It is a racemic mixture of D-tert-Leucine and L-tert-Leucine. This compound is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: DL-tert-Leucine can be synthesized through the chemical route by synthesizing racemic this compound, followed by optical isomer splitting.
Enzyme-Catalyzed Synthesis: Another method involves the use of leucine dehydrogenase and glucose dehydrogenase to catalyze the synthesis of L-tert-Leucine from α-keto acid.
Industrial Production Methods:
Chemical Route: The chemical synthesis of this compound involves the formation of racemic this compound, followed by optical isomer splitting. This method is commonly used in industrial settings due to its scalability.
Enzyme-Catalyzed Route: The enzyme-catalyzed synthesis involves the use of multi-enzyme systems, such as leucine dehydrogenase and glucose dehydrogenase, immobilized on metal-organic frameworks.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: DL-tert-Leucine can undergo oxidation reactions to form corresponding oxo acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various derivatives, including esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: DL-tert-Leucine is used as a chiral building block in the synthesis of various chiral compounds .
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: this compound is a crucial intermediate in the synthesis of anticancer and antiviral drugs . It is used in the production of drugs such as azanavir (anti-AIDS), telaprevir (anti-hepatitis C), and BB-2516 (anticancer) .
Industry: It is used in the production of chiral auxiliaries and ligands for asymmetric synthesis .
Mecanismo De Acción
DL-tert-Leucine exerts its effects by interacting with specific molecular targets and pathways. For instance, its acetylated form, N-acetyl-DL-leucine, switches its uptake into cells from the L-type amino acid transporter to organic anion transporters and monocarboxylate transporter type 1 . This switch enhances its pharmacokinetic and pharmacodynamic properties, making it effective in treating various neurological disorders .
Comparación Con Compuestos Similares
L-tert-Leucine: A chiral intermediate used in similar applications.
D-tert-Leucine: Another enantiomer of DL-tert-Leucine with similar properties.
N-acetyl-DL-leucine: A modified form used in the treatment of vertigo and cerebellar ataxia.
Uniqueness: this compound is unique due to its racemic nature, offering a combination of both D- and L- forms, which can be advantageous in certain synthetic applications. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and industry make it a valuable compound .
Propiedades
IUPAC Name |
2-amino-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197039, DTXSID00308412 | |
| Record name | 2-Amino-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33105-81-6, 20859-02-3, 471-50-1 | |
| Record name | tert-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33105-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Terleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20859-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,3-dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-tert-Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-DL-VALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different enzymatic approaches to obtaining enantiomerically pure D-tert-Leucine?
A1: Two main enzymatic approaches have been explored for producing enantiomerically pure D-tert-Leucine:
- Leucine dehydrogenase: This method utilizes leucine dehydrogenase to selectively oxidize L-tert-leucine in a racemic mixture. Coupling this reaction with an efficient NADH oxidase ensures complete oxidation of the L-enantiomer, leaving behind D-tert-leucine with high enantiomeric excess (>99%). []
- Penicillin G acylase: This method employs Penicillin G acylase from Kluyvera citrophila to selectively hydrolyze N-phenylacetylated-L-tert-leucine in a racemic mixture. [] This kinetic resolution yields both L-tert-leucine (from the hydrolysis) and D-tert-leucine (recovered from the remaining substrate) with high enantiomeric excess (98.5% and 99% respectively). []
Q2: What are the advantages of using enzymatic methods for the resolution of DL-tert-Leucine compared to traditional chemical methods?
A2: Enzymatic resolution offers several advantages over traditional chemical methods for separating enantiomers:
- High selectivity: Enzymes like leucine dehydrogenase and penicillin G acylase exhibit high enantioselectivity, leading to products with high enantiomeric purity. [, ]
Q3: Can organic solvents influence the enzymatic resolution of tert-leucine?
A: While the provided abstracts don't offer a definitive answer, it's important to note that organic solvents can significantly impact enzyme activity and enantioselectivity. [] Further research exploring the effects of specific organic solvents on the kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila would be valuable. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














